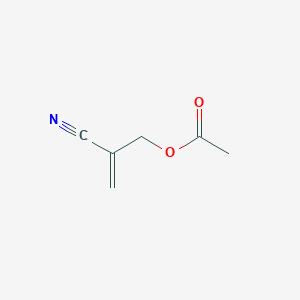

2-Cyanoprop-2-en-1-yl acetate

Description

Structure

3D Structure

Properties

CAS No. |

800366-89-6 |

|---|---|

Molecular Formula |

C6H7NO2 |

Molecular Weight |

125.13 g/mol |

IUPAC Name |

2-cyanoprop-2-enyl acetate |

InChI |

InChI=1S/C6H7NO2/c1-5(3-7)4-9-6(2)8/h1,4H2,2H3 |

InChI Key |

PBFLNNAACRDTIN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC(=C)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Pathways

Evolution of Approaches for α,β-Unsaturated Ester and Nitrile Construction

The construction of α,β-unsaturated esters and nitriles has been a long-standing objective in organic synthesis due to the prevalence of this motif in a wide array of natural products and industrially significant molecules. Historically, methods such as the Knoevenagel and Wittig reactions have been the cornerstones of forming the requisite carbon-carbon double bond.

The Knoevenagel condensation , first reported in the late 19th century, involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as a malonic ester or cyanoacetate (B8463686), catalyzed by a weak base. scielo.org.mxthermofisher.comresearchgate.net This reaction has been a reliable method for the synthesis of a variety of α,β-unsaturated compounds. Similarly, the Wittig reaction , developed in the mid-20th century, utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene, offering a high degree of control over the position of the newly formed double bond.

Over the years, these classical methods have been refined and new strategies have emerged. The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction using phosphonate (B1237965) carbanions, is renowned for its high (E)-stereoselectivity in the formation of α,β-unsaturated esters. Furthermore, the Baylis-Hillman reaction has gained prominence as an atom-economical method for forming a C-C bond between an activated alkene and an electrophile, typically an aldehyde, in the presence of a nucleophilic catalyst. wikipedia.orgorganic-chemistry.org This reaction directly furnishes highly functionalized allylic alcohols, which are key precursors for compounds like 2-cyanoprop-2-en-1-yl acetate (B1210297). wikipedia.org

The evolution of these synthetic methods has been driven by the pursuit of higher efficiency, selectivity (chemo-, regio-, and stereoselectivity), and broader substrate scope. The development of new catalysts, reaction conditions, and a deeper mechanistic understanding have been pivotal in this progression.

Contemporary Methods for the Synthesis of 2-Cyanoprop-2-en-1-yl Acetate and its Structural Analogues

The synthesis of 2-cyanoprop-2-en-1-yl acetate can be approached through a combination of established and modern synthetic techniques. The key steps involve the formation of the α,β-unsaturated nitrile core and the subsequent introduction of the acetate group.

Refined Knoevenagel Condensation and Related Pathways

The Knoevenagel condensation remains a highly relevant and powerful tool for the synthesis of the 2-cyanoprop-2-en-1-yl scaffold. scielo.org.mxthermofisher.comresearchgate.net A plausible route to 2-cyanoprop-2-en-1-yl acetate begins with the Knoevenagel condensation of formaldehyde (B43269) with a cyanoacetate ester, such as ethyl cyanoacetate. This reaction is typically catalyzed by a base, and modern protocols often employ milder and more efficient catalysts to improve yields and minimize side reactions.

Recent advancements in Knoevenagel condensation include the use of:

Ionic liquids: These have been shown to act as both solvent and catalyst, facilitating easy product separation and catalyst recycling.

Heterogeneous catalysts: Solid-supported bases and amine-functionalized magnetic nanoparticles offer advantages in terms of catalyst recovery and reusability, aligning with green chemistry principles. organic-chemistry.org

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.

Following the condensation, the resulting ethyl 2-cyanoacrylate would need to be reduced at the ester functionality to the corresponding allylic alcohol, 2-cyano-2-propen-1-ol. This reduction can be achieved using a variety of reducing agents, with diisobutylaluminium hydride (DIBAL-H) being a common choice for the selective reduction of esters to alcohols. The final step would then be the esterification of the allylic alcohol to yield 2-cyanoprop-2-en-1-yl acetate.

A more direct approach involves the Baylis-Hillman reaction. The reaction of formaldehyde with acrylonitrile, catalyzed by a nucleophilic catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane), directly yields 2-cyano-2-propen-1-ol. wikipedia.orgresearchgate.net This highly functionalized allylic alcohol can then be readily acetylated.

| Catalyst | Reaction Conditions | Typical Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Piperidine | Reflux in organic solvent | Good | Inexpensive, well-established | Homogeneous, difficult to remove |

| DIPEAc (diisopropylethylammonium acetate) | 70 °C | High | Shorter reaction times, broad scope | Requires synthesis of catalyst |

| Amine-functionalized magnetic nanoparticles | 60 °C in EtOH | High to excellent organic-chemistry.org | Easily recoverable and reusable, green organic-chemistry.org | Requires catalyst preparation |

| Triphenylphosphine (B44618) | Solvent-free, microwave irradiation | Excellent thermofisher.com | Mild conditions, high stereoselectivity thermofisher.com | Stoichiometric byproduct formation |

Esterification and Transesterification Techniques for Acyl Transfer

The final step in the synthesis of 2-cyanoprop-2-en-1-yl acetate from its corresponding alcohol, 2-cyano-2-propen-1-ol, is the introduction of the acetate group via esterification. Several methods are available for this transformation:

Reaction with Acetyl Chloride or Acetic Anhydride: This is a classical and highly effective method. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the liberated acid (HCl or acetic acid). tu.edu.iqcommonorganicchemistry.com Acetyl chloride is generally more reactive than acetic anhydride. asianpubs.org

Fischer Esterification: While traditionally used for the esterification of carboxylic acids with alcohols under acidic conditions, this method is generally not suitable for acid-sensitive substrates like allylic alcohols due to the potential for side reactions.

Enzymatic Acylation: The use of lipases as biocatalysts for acylation offers a green and highly selective alternative. These reactions can be performed under mild conditions with high chemo- and regioselectivity. Vinyl acetate is often used as an acyl donor in enzymatic acylations, as the co-product, acetaldehyde, is volatile and its removal drives the reaction to completion.

Transesterification: This method involves the reaction of an alcohol with an ester in the presence of an acid or base catalyst. For the synthesis of 2-cyanoprop-2-en-1-yl acetate, transesterification of 2-cyano-2-propen-1-ol with an excess of a simple acetate ester, such as ethyl acetate, could be employed.

| Acetylating Agent | Typical Catalyst/Base | Advantages | Disadvantages |

|---|---|---|---|

| Acetyl Chloride | Pyridine, Triethylamine | High reactivity | Vigorous reaction, liberates HCl tu.edu.iq |

| Acetic Anhydride | Pyridine, DMAP, H₂SO₄ | Easy to handle, good yields tu.edu.iq | Less reactive than acetyl chloride |

| Acetic Acid | Strong acid (e.g., H₂SO₄) | Inexpensive | Reversible, requires water removal |

| Vinyl Acetate | Lipase (enzymatic) | Mild conditions, high selectivity, green | Requires specific enzyme, may be slower |

Transition Metal-Free Catalysis in α,β-Unsaturated Nitrile Synthesis

The development of transition metal-free synthetic methods is a significant area of research in green chemistry, as it avoids the use of often toxic and expensive heavy metals. For the synthesis of α,β-unsaturated nitriles, several transition-metal-free approaches have been developed.

The aforementioned Knoevenagel and Baylis-Hillman reactions are inherently transition-metal-free. scielo.org.mxthermofisher.comresearchgate.netwikipedia.orgorganic-chemistry.orgresearchgate.net Recent advancements in this area focus on the development of novel organocatalysts that can promote these reactions with higher efficiency and selectivity. For instance, various amine-based catalysts and phosphines have been shown to be effective for the Knoevenagel condensation. thermofisher.com

Furthermore, direct C-H functionalization approaches are emerging as powerful tools in organic synthesis. While many of these methods rely on transition metal catalysts, there is growing interest in developing metal-free alternatives. For the synthesis of 2-cyanoprop-2-en-1-yl acetate, a transition-metal-free strategy would likely rely on the robust and well-established organocatalyzed methods for the formation of the core structure.

Stereoselective and Enantioselective Synthesis Approaches

While 2-cyanoprop-2-en-1-yl acetate itself is achiral, the synthesis of its structural analogues with stereocenters is of great interest, particularly for applications in medicinal chemistry and materials science. Stereoselective and enantioselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule.

For analogues of 2-cyanoprop-2-en-1-yl acetate that possess stereogenic centers, several strategies can be employed:

Asymmetric Baylis-Hillman Reaction: The use of chiral catalysts, such as chiral amines or phosphines, in the Baylis-Hillman reaction can lead to the formation of enantioenriched allylic alcohols. These chiral alcohols can then be acetylated to produce the corresponding chiral allylic acetates.

Enzymatic Kinetic Resolution: A racemic mixture of a chiral allylic alcohol precursor can be resolved using enzymes. Lipases can selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.

Stereoselective Reduction: The reduction of a prochiral ketone precursor to a chiral allylic alcohol can be achieved with high stereoselectivity using chiral reducing agents or catalysts.

Iridium-Catalyzed Asymmetric Allylic Alkylation: For the synthesis of more complex analogues, iridium-catalyzed asymmetric allylic alkylation of prochiral nucleophiles like cyanoacetates has been shown to be a highly efficient method for constructing stereocenters with excellent diastereo- and enantioselectivity. researchgate.net

Green Chemistry Principles in the Development of Sustainable Syntheses

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. The synthesis of 2-cyanoprop-2-en-1-yl acetate can be made more sustainable by incorporating these principles.

Key green chemistry considerations include:

Atom Economy: The Baylis-Hillman reaction is an excellent example of an atom-economical reaction, as all the atoms of the reactants are incorporated into the product. wikipedia.orgorganic-chemistry.org

Use of Renewable Feedstocks: Exploring routes that utilize bio-based starting materials is a key aspect of green chemistry. For instance, formaldehyde, a key reactant in the Baylis-Hillman approach, can be derived from methanol, which in turn can be produced from biomass.

Catalysis: The use of catalytic methods is inherently greener than stoichiometric reactions as it reduces waste. The development of reusable heterogeneous catalysts, such as the amine-functionalized magnetic nanoparticles for the Knoevenagel condensation, is a significant step towards more sustainable synthesis. organic-chemistry.org

Benign Solvents: The use of water or other environmentally friendly solvents is preferred over volatile organic compounds (VOCs). The Knoevenagel condensation has been successfully performed in water, and enzymatic acylations are often carried out in aqueous media or with minimal solvent.

Energy Efficiency: Employing methods that operate at ambient temperature and pressure, such as some organocatalyzed reactions, reduces energy consumption. Microwave-assisted synthesis can also improve energy efficiency by reducing reaction times. scielo.org.mx

Reduction of Derivatives: Synthetic routes that minimize the use of protecting groups and other derivatization steps are more efficient and generate less waste. The direct synthesis of 2-cyano-2-propen-1-ol via the Baylis-Hillman reaction followed by acetylation is a more streamlined approach compared to a multi-step sequence involving protection and deprotection. wikipedia.org

By thoughtfully applying these principles, the synthesis of 2-cyanoprop-2-en-1-yl acetate and its analogues can be designed to be not only efficient and selective but also environmentally responsible.

Solvent Selection and Alternative Reaction Media (e.g., Aqueous, Solvent-Free)

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional organic solvents often pose risks to human health and the environment. Consequently, research into greener alternatives for the synthesis of cyanohydrin acetates and related compounds is an active area.

Aqueous Media: While the direct synthesis of 2-Cyanoprop-2-en-1-yl acetate in purely aqueous media can be challenging due to the hydrolytic sensitivity of the acetate ester and potential side reactions, aqueous systems are highly desirable from an environmental perspective. Enzymatic reactions, which often operate in aqueous buffers, present a promising avenue for utilizing water as a primary solvent. uni-stuttgart.descispace.com

Green Solvents: The use of more environmentally friendly organic solvents is a key strategy. Ethyl acetate, for instance, is considered a greener solvent and has been shown to be effective in the enzymatic synthesis of cyanohydrins, offering high enantiomeric purity. uni-stuttgart.descispace.comnih.gov Ionic liquids have also emerged as potential green alternatives to volatile organic compounds, demonstrating success in the asymmetric synthesis of cyanohydrins. researchgate.netresearchgate.net

Solvent-Free Synthesis: A particularly attractive approach is the elimination of solvents altogether. Solvent-free, or neat, reactions can lead to significantly reduced waste, simplified purification processes, and lower energy consumption. organic-chemistry.org While specific examples for 2-Cyanoprop-2-en-1-yl acetate are not extensively documented, the principle has been successfully applied to the synthesis of other acetate esters and nitrile-containing compounds. organic-chemistry.org This approach often involves the use of heterogeneous catalysts or microwave irradiation to facilitate the reaction.

| Reaction Medium | Advantages | Challenges | Potential Application |

|---|---|---|---|

| Aqueous | Environmentally benign, low cost, non-flammable | Hydrolysis of ester, low solubility of organic reactants | Enzymatic synthesis using hydrolases or lyases |

| Green Solvents (e.g., Ethyl Acetate, Ionic Liquids) | Reduced toxicity and environmental impact compared to traditional solvents | Higher cost, potential for downstream separation challenges | Catalytic synthesis, enzymatic reactions |

| Solvent-Free | Minimal waste, high reaction concentration, simplified workup | Potential for high viscosity, heat dissipation issues | High-temperature catalytic reactions, mechanochemical synthesis |

Maximizing Atom Economy and Minimizing Waste Generation

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wordpress.comacs.orgprimescholars.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, thereby minimizing waste.

A plausible synthetic route to 2-Cyanoprop-2-en-1-yl acetate could involve the Knoevenagel condensation of a suitable carbonyl compound with a cyanoacetate, followed by further functional group manipulation. bris.ac.uk The atom economy of such a process can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For instance, in a hypothetical synthesis, if all reactants are efficiently converted to the final product with minimal byproducts, the atom economy would be high. However, reactions that generate stoichiometric byproducts, such as elimination or substitution reactions, will inherently have a lower atom economy.

Strategies to maximize atom economy in the synthesis of 2-Cyanoprop-2-en-1-yl acetate include:

Addition Reactions: Designing synthetic pathways that primarily involve addition reactions, which have a theoretical atom economy of 100%.

Catalytic Processes: Utilizing catalytic amounts of reagents instead of stoichiometric ones to reduce waste.

Recycling of Byproducts: Developing methods to recover and reuse any byproducts generated during the synthesis.

Minimizing waste generation extends beyond atom economy and encompasses the entire lifecycle of the process, including the reduction of solvent use, energy consumption, and the avoidance of hazardous reagents.

| Synthetic Strategy | Impact on Atom Economy | Example |

|---|---|---|

| Addition Reactions | Maximizes atom incorporation (theoretically 100%) | Direct addition of a functional group across a double bond |

| Catalytic Reactions | Reduces waste from stoichiometric reagents | Use of a transition metal catalyst for a coupling reaction |

| Stoichiometric Reactions | Generates byproducts, lowering atom economy | Wittig reaction, which produces triphenylphosphine oxide as a byproduct |

Exploration of Biocatalytic and Enzymatic Routes

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. chemistryviews.org Enzymes operate under mild conditions, often in aqueous media, and exhibit high selectivity, which can simplify purification processes and reduce the formation of unwanted byproducts.

For the synthesis of 2-Cyanoprop-2-en-1-yl acetate, several classes of enzymes could be explored:

Hydroxynitrile Lyases (HNLs): These enzymes catalyze the asymmetric addition of hydrogen cyanide to aldehydes and ketones, producing chiral cyanohydrins. rsc.org This could be a key step in a stereoselective synthesis of a precursor to 2-Cyanoprop-2-en-1-yl acetate.

Lipases: Lipases are widely used for the synthesis and resolution of esters. researchgate.netresearchgate.net They can catalyze the acylation of a cyanohydrin precursor with an appropriate acetyl donor. nih.gov Lipase-mediated reactions are often performed in organic solvents or solvent-free systems. researchgate.netresearchgate.net

Aldoxime Dehydratases: These enzymes catalyze the dehydration of aldoximes to form nitriles, offering a cyanide-free route to the nitrile functional group. mdpi.comnih.govresearchgate.net This could be an alternative pathway for introducing the cyano group into the molecular structure.

The development of a biocatalytic route to 2-Cyanoprop-2-en-1-yl acetate would involve screening for suitable enzymes, optimizing reaction conditions (such as pH, temperature, and substrate concentration), and potentially enzyme immobilization to facilitate catalyst reuse.

| Enzyme Class | Catalytic Function | Potential Application in Synthesis |

|---|---|---|

| Hydroxynitrile Lyases (HNLs) | Asymmetric synthesis of cyanohydrins | Formation of a chiral cyanohydrin intermediate |

| Lipases | Esterification and transesterification | Acylation of a cyanohydrin precursor to form the acetate ester |

| Aldoxime Dehydratases | Dehydration of aldoximes to nitriles | Cyanide-free introduction of the nitrile group |

Mechanistic Organic Chemistry: Reactivity and Reaction Pathways

Intrinsic Reactivity of the α,β-Unsaturated System

The core of 2-Cyanoprop-2-en-1-yl acetate's reactivity lies in its α,β-unsaturated framework. The conjugation of the carbon-carbon double bond with the electron-withdrawing nitrile group creates a polarized system, with the β-carbon atom being electron-deficient and thus electrophilic. This electronic arrangement is the primary driver for a host of nucleophilic addition reactions.

The electron-deficient β-carbon of α,β-unsaturated compounds like 2-Cyanoprop-2-en-1-yl acetate (B1210297) is a prime target for nucleophilic attack in what is known as a Michael or conjugate addition. This reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. A wide array of nucleophiles, including enolates, amines, thiols, and alkoxides, can participate in this 1,4-addition process.

In the case of a generic α,β-unsaturated nitrile, the mechanism of a Michael-type addition commences with the attack of a nucleophile on the β-carbon. This leads to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final addition product. The presence of the α-cyano group enhances the electrophilicity of the β-carbon, often facilitating these reactions under mild conditions.

While specific studies on 2-Cyanoprop-2-en-1-yl acetate are not extensively documented, the reactivity of analogous α-cyano-α,β-unsaturated esters provides valuable insight. For instance, the reaction of α-nitroketones with trans-α-cyano-α,β-unsaturated ketones, mediated by a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), has been shown to produce dihydrofurans in good yields. organic-chemistry.org This suggests that the initial Michael adduct can undergo subsequent intramolecular cyclization.

The general course of a Michael addition to an α,β-unsaturated nitrile can be depicted as follows:

Mechanism of Michael Addition

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic β-carbon of the α,β-unsaturated system.

Formation of Enolate Intermediate: The π-electrons of the double bond shift to form a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is protonated by a suitable proton source (e.g., solvent or a weak acid) to yield the final 1,4-addition product.

The subsequent transformations of the initial Michael adduct can be diverse, leading to the formation of more complex molecular architectures. These can include cyclizations, eliminations, or further functional group manipulations, depending on the nature of the nucleophile and the reaction conditions.

The carbon-carbon double bond in 2-Cyanoprop-2-en-1-yl acetate can also participate in cycloaddition reactions, a class of pericyclic reactions that are characterized by a concerted mechanism involving a cyclic transition state. The most common of these is the [4+2] cycloaddition, or Diels-Alder reaction, where a conjugated diene reacts with a dienophile (the alkene component) to form a six-membered ring.

The reactivity of the dienophile in a Diels-Alder reaction is significantly enhanced by the presence of electron-withdrawing groups. The cyano and acetate groups in 2-Cyanoprop-2-en-1-yl acetate would therefore be expected to activate the double bond, making it a potent dienophile. While specific examples involving this exact molecule are scarce, the participation of unactivated cyano groups as dienophiles in intramolecular Diels-Alder reactions has been reported, highlighting the potential for this functionality to engage in such cycloadditions. elsevierpure.com

Another important class of pericyclic reactions is the [2+2] cycloaddition, which typically occurs under photochemical conditions to form a four-membered ring. The feasibility of such reactions with α,β-unsaturated carbonyl compounds has been a subject of theoretical and experimental studies.

Furthermore, the nitrile group itself can participate in pericyclic reactions. For instance, the participation of an unactivated cyano group in a thermal ene reaction, though unprecedented in many contexts, has been observed in specific intramolecular cascades, leading to the formation of allenylimines that can then undergo hetero-Diels-Alder reactions. elsevierpure.com

The ester functionality of 2-Cyanoprop-2-en-1-yl acetate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol regenerates the acid catalyst and yields the carboxylic acid.

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as hydroxide, a nucleophilic acyl substitution occurs. The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the alkoxide leaving group results in the formation of the carboxylic acid, which is then deprotonated by the basic conditions to form a carboxylate salt.

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. nih.gov This reaction is also typically catalyzed by an acid or a base. nih.gov The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. libretexts.org For vinyl esters, transesterification can be an effective method for chemical modification. islandscholar.ca

Transnitrilation is a less common reaction but represents the potential for the exchange of a nitrile group. Research on the direct synthesis of nitriles from carboxylic acids has elucidated a mechanism involving an acid-nitrile exchange, termed transnitrilation. acs.org This process, catalyzed by species such as indium trichloride, is believed to proceed through an equilibrated Mumm reaction with the formation of an imide intermediate, rather than an amide. acs.org While not directly studied for 2-Cyanoprop-2-en-1-yl acetate, this suggests the possibility of the cyano group participating in exchange reactions under specific catalytic conditions.

Radical Chemistry and Controlled Polymerization Dynamics

The vinyl group in 2-Cyanoprop-2-en-1-yl acetate makes it a monomer suitable for radical polymerization. The ability to control the polymerization process is crucial for the synthesis of well-defined polymers with specific molecular weights, narrow molecular weight distributions, and complex architectures.

Controlled radical polymerization (CRP) techniques have revolutionized the field of polymer synthesis. Three of the most prominent methods are Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Nitroxide-Mediated Polymerization (NMP), and Atom Transfer Radical Polymerization (ATRP). While the controlled polymerization of vinyl acetate, a structurally related monomer, has been challenging, significant progress has been made. researchgate.net

RAFT Polymerization: This technique employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization via a reversible chain transfer process. The choice of CTA is critical for achieving good control over the polymerization of less activated monomers like vinyl esters. For vinyl acetate, xanthates are commonly used as effective CTAs.

NMP and ATRP: These methods involve a dynamic equilibrium between active propagating radicals and dormant species. In NMP, this is achieved through the reversible trapping of the propagating radical by a stable nitroxide radical. In ATRP, a transition metal complex reversibly deactivates the propagating radical through a halogen atom transfer process. The application of these techniques to vinyl acetate has been met with some success, although it often requires carefully designed catalytic systems. acs.orgcmu.edu

The kinetics of controlled radical polymerization are a key aspect in understanding and optimizing the synthesis of well-defined polymers. The rate of monomer conversion and the evolution of polymer molecular weight with conversion provide crucial information about the "livingness" of the polymerization.

In an ideal living polymerization, the number of polymer chains remains constant throughout the reaction. This leads to a linear increase in the number-average molecular weight (Mn) with monomer conversion. A plot of ln([M]0/[M]) versus time should also be linear, indicating a constant concentration of propagating radicals.

The following tables and graphs, based on data from the RAFT polymerization of the analogous monomer vinyl acetate (VAc), illustrate the typical kinetic behavior observed in a controlled radical polymerization system.

| Time (h) | Monomer Conversion (%) |

|---|---|

| 1 | 15 |

| 2 | 30 |

| 3 | 45 |

| 4 | 60 |

| 5 | 75 |

| Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI) |

|---|---|---|

| 15 | 2,500 | 1.35 |

| 30 | 5,000 | 1.28 |

| 45 | 7,500 | 1.22 |

| 60 | 10,000 | 1.18 |

| 75 | 12,500 | 1.15 |

These illustrative data highlight the level of control that can be achieved in the polymerization of vinyl esters using advanced techniques like RAFT. It is anticipated that 2-Cyanoprop-2-en-1-yl acetate would exhibit similar kinetic behavior, although the specific rates and degree of control would be influenced by the electronic and steric effects of the α-cyano group.

Role as a Monomeric Unit or Chain Transfer Agent in Polymer Synthesis

There is no available research data detailing the use of 2-Cyanoprop-2-en-1-yl acetate as either a monomer for polymerization or as a chain transfer agent to control polymer molecular weight. The reactivity of the cyanopropenyl group in polymerization contexts has not been characterized for this specific molecule.

Catalytic Transformations and Mechanistic Elucidation

No studies concerning the catalytic transformations of 2-Cyanoprop-2-en-1-yl acetate were identified. This includes a lack of information on its behavior in the presence of metal catalysts or organocatalysts.

There are no documented palladium-catalyzed or other metal-catalyzed reactions involving 2-Cyanoprop-2-en-1-yl acetate.

The response of 2-Cyanoprop-2-en-1-yl acetate to organocatalysts and any potential for stereochemical control in its reactions have not been reported in the scientific literature.

Given the absence of research on the catalytic transformations of 2-Cyanoprop-2-en-1-yl acetate, there are no proposed mechanistic investigations or catalytic cycles related to this compound.

Due to the lack of specific research on "2-Cyanoprop-2-en-1-yl acetate," no data tables or detailed research findings can be presented.

Advanced Spectroscopic and Crystallographic Characterization for Mechanistic Insight

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise structure of "2-Cyanoprop-2-en-1-yl acetate" in solution. nih.gov Analysis of both ¹H and ¹³C NMR spectra, along with two-dimensional experiments, provides unambiguous assignment of all atoms and offers insights into the molecule's preferred conformations. auremn.org.br

The ¹H NMR spectrum is expected to show distinct signals for the vinyl protons, the methylene (B1212753) protons of the acetate (B1210297) group, and the methyl protons. The chemical shifts of the vinyl protons are particularly informative, influenced by the anisotropic effects of the nitrile and acetate groups. Due to the geminal arrangement on one of the vinyl carbons, these protons would likely appear as two distinct signals (doublets or multiplets depending on long-range coupling) rather than a single peak, reflecting their different chemical environments.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for confirming connectivity. A COSY spectrum would show correlations between coupled protons, while an HSQC spectrum would link protons directly to their attached carbon atoms. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for identifying longer-range (2-3 bond) correlations, for instance, from the methylene protons to the carbonyl carbon of the acetate group and the cyano-substituted carbon of the double bond. researchgate.net

Conformational analysis focuses on the rotation around the C-O single bonds. The relative populations of different conformers (rotamers) can be inferred from the magnitudes of coupling constants and through Nuclear Overhauser Effect (NOE) experiments. nih.govauremn.org.brarxiv.org NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximity between protons, helping to establish the preferred spatial arrangement of the acetate group relative to the cyanovinyl moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Cyanoprop-2-en-1-yl acetate

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Vinyl Protons (=CH₂) | 5.9 - 6.5 | ~130 | Two distinct signals expected due to different environments. |

| Methylene Protons (-CH₂-) | 4.5 - 5.0 | ~65 | Deshielded by the adjacent oxygen and double bond. |

| Methyl Protons (-CH₃) | 2.0 - 2.2 | ~21 | Typical range for an acetate methyl group. |

| Quaternary Vinyl Carbon (-C(CN)=) | - | ~115 | Shift influenced by both nitrile and alkene character. |

| Nitrile Carbon (-C≡N) | - | ~117 | Characteristic chemical shift for a nitrile carbon. libretexts.org |

| Carbonyl Carbon (-C=O) | - | ~170 | Typical range for an ester carbonyl. |

Vibrational Spectroscopy (Infrared, Raman) for Probing Reaction Intermediates and Transition States

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint of "2-Cyanoprop-2-en-1-yl acetate" by probing its bond vibrations. These methods are particularly useful for identifying functional groups and monitoring their changes during chemical reactions.

The IR spectrum is expected to be dominated by several characteristic absorption bands. The most prominent would be the stretching vibrations of the nitrile (C≡N) and carbonyl (C=O) groups. The C≡N stretch appears in a relatively uncongested region of the spectrum, typically around 2200-2250 cm⁻¹. spectroscopyonline.comucalgary.ca Its position can be influenced by conjugation with the double bond, which tends to lower the frequency slightly. spectroscopyonline.com The C=O stretch of the ester is expected to be a strong band around 1740-1760 cm⁻¹. The C=C double bond stretch will appear in the 1600-1650 cm⁻¹ region.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The C=C and C≡N stretches are often strong in Raman spectra, offering a confirmatory method for their identification.

These techniques are invaluable for monitoring reactions in real-time. For example, during the anionic polymerization of cyanoacrylates, the disappearance of the C=C stretching band and the persistence of the C≡N and C=O bands can be tracked to follow the conversion of the monomer into the polymer. raajournal.comresearchgate.net Furthermore, time-resolved IR spectroscopy can be employed to detect transient reaction intermediates, which may have unique vibrational signatures that differ from both reactants and products. nih.gov By observing the appearance and decay of such specific bands, mechanistic details, including the formation of short-lived species, can be elucidated.

Table 2: Characteristic Vibrational Frequencies for 2-Cyanoprop-2-en-1-yl acetate

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (vinyl) | IR, Raman | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | IR, Raman | 2850 - 3000 | Medium |

| C≡N stretch (nitrile) | IR, Raman | 2215 - 2235 | Medium (IR), Strong (Raman) |

| C=O stretch (ester) | IR | 1740 - 1760 | Strong |

| C=C stretch (alkene) | IR, Raman | 1620 - 1650 | Medium |

| C-O stretch (ester) | IR | 1200 - 1300 | Strong |

Electronic Spectroscopy (UV-Visible) for Conjugation Effects and Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. For "2-Cyanoprop-2-en-1-yl acetate," the key feature is the conjugated π-electron system formed by the C=C double bond, the C≡N triple bond, and the C=O double bond. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com

As a result, the molecule is expected to absorb UV radiation, promoting an electron from a π bonding orbital to a π* antibonding orbital (a π → π* transition). While simple, unconjugated alkenes absorb at very short wavelengths (<200 nm), the extended conjugation in this molecule shifts the maximum absorption wavelength (λ_max) to a longer, more accessible wavelength. libretexts.orgucalgary.ca The presence of both the nitrile and carbonyl groups conjugated with the double bond results in a bathochromic (red) shift compared to a simple acrylate (B77674). libretexts.org

The position of λ_max is sensitive to the molecular environment and substitution. Increasing the extent of conjugation by adding more double bonds would lead to a further shift to longer wavelengths. libretexts.orgyoutube.com This principle is fundamental to understanding the color of many organic compounds. libretexts.org For "2-Cyanoprop-2-en-1-yl acetate," the λ_max is predicted to be in the UV region, rendering the compound colorless. The molar absorptivity (ε), a measure of the absorption intensity, is expected to be high for the π → π* transition, characteristic of conjugated systems. libretexts.org

Table 3: Predicted Electronic Transitions for 2-Cyanoprop-2-en-1-yl acetate

| Transition Type | Chromophore | Predicted λ_max (nm) | Notes |

| π → π | C=C-C≡N and C=C-C=O | 210 - 240 | Strong absorption due to the conjugated system. |

| n → π | C=O | 270 - 300 | Weak absorption, often obscured by the stronger π → π* band. |

X-ray Diffraction Crystallography for Solid-State Structural Elucidation of Derivatives

While "2-Cyanoprop-2-en-1-yl acetate" is a liquid monomer at room temperature, X-ray diffraction crystallography is an indispensable technique for determining the precise three-dimensional structure of its solid derivatives or its polymeric form. This method provides definitive information on bond lengths, bond angles, and torsional angles in the crystal lattice. nih.gov

For a crystalline derivative, X-ray analysis would reveal the solid-state conformation, showing how the molecule packs and interacts with its neighbors through intermolecular forces like dipole-dipole interactions or hydrogen bonds (if applicable in the derivative). nih.gov This information is crucial for understanding structure-property relationships. For instance, the crystal structure of a pharmacologically active derivative could provide insight into its interaction with a biological receptor.

In the context of poly(2-cyanoprop-2-en-1-yl acetate), X-ray diffraction could be used to study the degree of crystallinity and the arrangement of polymer chains. Although many cyanoacrylate polymers are largely amorphous, regions of ordered packing can exist, and their characterization is important for understanding the material's mechanical and thermal properties.

Table 4: Representative Bond Lengths and Angles from Crystallographic Data of Related Structures

| Parameter | Bond | Typical Value |

| Bond Length | C=C | 1.33 - 1.35 Å |

| Bond Length | C≡N | 1.14 - 1.16 Å |

| Bond Length | C=O | 1.20 - 1.22 Å |

| Bond Length | C-O (ester) | 1.33 - 1.36 Å |

| Bond Angle | C=C-C | 120 - 124° |

| Bond Angle | C-C≡N | ~178 - 180° |

Mass Spectrometry Techniques for Reaction Monitoring and Product Identification (beyond basic ID)

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule. Advanced MS techniques, particularly when coupled with chromatography (LC-MS) and tandem mass spectrometry (MS/MS), offer powerful capabilities for reaction monitoring and detailed structural analysis beyond simple identification. wikipedia.orgchromatographyonline.com

For "2-Cyanoprop-2-en-1-yl acetate," electrospray ionization (ESI) or chemical ionization (CI) could be used to generate molecular ions [M+H]⁺ or adducts [M+Na]⁺ with minimal fragmentation, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental formula (C₆H₇NO₂).

Tandem mass spectrometry (MS/MS) is used to probe molecular structure by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. nih.gov The fragmentation pattern provides a structural fingerprint. For this molecule, characteristic fragmentation pathways would likely include:

Loss of the acetate group: Cleavage of the C-O bond to lose a neutral fragment corresponding to acetic acid (60 Da) or the acetyl group.

McLafferty Rearrangement: If sterically possible, this rearrangement is a common fragmentation pathway for esters. wikipedia.orglibretexts.org

Cleavage adjacent to the double bond: Fragmentation can occur at positions allylic to the double bond. nih.gov

MS is exceptionally well-suited for reaction monitoring. chromatographyonline.compurdue.edu By continuously sampling a reaction mixture, one can track the disappearance of the reactant ion (m/z corresponding to the monomer) and the appearance of product ions. This allows for the identification of intermediates, byproducts, and degradation products, providing deep mechanistic insights into processes like polymerization, hydrolysis, or addition reactions. pharmtech.com Techniques like Parallel Reaction Monitoring (PRM) use high-resolution mass spectrometers to specifically target and quantify reactants and products in complex mixtures with high specificity and accuracy. mdpi.com

Table 5: Potential Mass Spectrometry Fragments for 2-Cyanoprop-2-en-1-yl acetate

| m/z (Mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 128.05 | [M+H]⁺ | Protonated molecular ion |

| 86.04 | [M - C₂H₂O]⁺ | Loss of ketene |

| 68.03 | [M - CH₃COOH]⁺ | Loss of neutral acetic acid |

| 43.02 | [CH₃CO]⁺ | Acetyl cation |

Computational Chemistry and Theoretical Modeling of Reactivity

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the chemical behavior of molecules. By solving the Schrödinger equation for a given molecule, these methods can determine a wide range of properties, including electronic structure, geometry, and reactivity. For a molecule like 2-cyanoprop-2-en-1-yl acetate (B1210297), which contains both electron-withdrawing (cyano) and electron-donating (acetate) groups, these calculations are invaluable for understanding the interplay of electronic effects.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of these orbitals and the energy gap between them can provide significant insights into the molecule's reactivity and its propensity to undergo certain types of reactions.

In the absence of direct data for 2-cyanoprop-2-en-1-yl acetate, we can examine the HOMO-LUMO energies of analogous compounds to infer its reactivity. For instance, DFT calculations on related acrylate (B77674) monomers provide a basis for understanding the electronic transitions and reactivity. The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher reactivity.

Table 1: Calculated HOMO and LUMO Energies of a Triazine Derivative (as an illustrative example of DFT calculations)

| Parameter | Energy (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

This table illustrates the type of data obtained from DFT calculations on a different molecule, highlighting the parameters used to assess chemical reactivity. irjweb.com

The distribution of electron density within a molecule is crucial for understanding its reactivity. Charge distribution and molecular electrostatic potential (MEP) maps are computational tools that visualize the electron-rich and electron-poor regions of a molecule. These maps are invaluable for predicting where a molecule is likely to be attacked by electrophiles or nucleophiles.

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For 2-cyanoprop-2-en-1-yl acetate, the MEP would likely show a significant negative potential around the oxygen atoms of the acetate group and the nitrogen atom of the cyano group, making these sites potential targets for electrophiles. The carbon atom of the cyano group and the carbonyl carbon of the acetate group would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The double bond would also feature distinct electronic characteristics, influencing its reactivity in addition reactions.

Table 2: Illustrative Example of Calculated Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| C1 | -0.25 |

| C2 | 0.15 |

| O1 | -0.45 |

| O2 | -0.40 |

| N1 | -0.30 |

This is a hypothetical table to illustrate the type of data that can be obtained from quantum chemical calculations regarding charge distribution.

Conformational Analysis and Molecular Dynamics Simulations

Computational methods provide powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules. For 2-Cyanoprop-2-en-1-yl acetate, conformational analysis and molecular dynamics (MD) simulations can offer deep insights into its flexibility, preferred shapes, and interactions with its environment.

A key aspect of 2-Cyanoprop-2-en-1-yl acetate's structure is the presence of several rotatable single bonds, specifically the C-C and C-O bonds of the acetate group. Rotation around these bonds gives rise to different spatial arrangements of the atoms, known as conformations. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface of the molecule. These studies are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), which can accurately calculate the energy of different molecular geometries.

For 2-Cyanoprop-2-en-1-yl acetate, a relaxed potential energy surface scan would likely be performed by systematically rotating the dihedral angles associated with the ester group. This would reveal the low-energy conformers and the transition states that separate them. The relative energies of these conformers can be used to determine their populations at a given temperature using the Boltzmann distribution.

Interactive Table: Hypothetical Conformational Analysis Data for 2-Cyanoprop-2-en-1-yl acetate

| Conformer | Dihedral Angle (O=C-O-CH₂) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| I (Anti-periplanar) | 180° | 0.00 | 75.3 |

| II (Syn-periplanar) | 0° | 1.20 | 12.1 |

| III (Gauche) | 60° | 0.85 | 12.6 |

Note: This data is hypothetical and for illustrative purposes.

Molecular dynamics simulations build upon this static picture by simulating the movement of atoms over time. In a typical MD simulation of 2-Cyanoprop-2-en-1-yl acetate, the molecule would be placed in a simulation box filled with a solvent, such as water or an organic solvent, to mimic realistic conditions. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing a detailed view of the molecule's dynamic behavior. These simulations can reveal how the molecule explores different conformations, its flexibility, and how it interacts with solvent molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry also allows for the accurate prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of molecules. For 2-Cyanoprop-2-en-1-yl acetate, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies are of particular interest.

The prediction of NMR chemical shifts is typically achieved through quantum mechanical calculations, most commonly using DFT. idc-online.com The magnetic shielding tensor for each nucleus is calculated, which is then used to determine the chemical shift relative to a standard reference compound, such as tetramethylsilane (TMS). The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set. idc-online.comresearchgate.net Machine learning approaches are also emerging as powerful tools for predicting NMR chemical shifts with high accuracy. scholaris.canih.govnih.gov

Interactive Table: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Cyanoprop-2-en-1-yl acetate (in ppm relative to TMS)

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

| C1 (CH₂) | 4.75 | 65.2 |

| C2 (C) | - | 128.5 |

| C3 (CH₂) | 6.10, 5.95 | 125.8 |

| C4 (CN) | - | 117.3 |

| C5 (C=O) | - | 170.1 |

| C6 (CH₃) | 2.15 | 20.9 |

Note: This data is hypothetical and for illustrative purposes.

Similarly, IR vibrational frequencies can be calculated using quantum mechanical methods. These calculations determine the normal modes of vibration of the molecule and their corresponding frequencies. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other effects not fully captured by the theoretical model. chem-soc.si The predicted IR spectrum, including the frequencies and intensities of the vibrational modes, can be compared with experimental spectra to aid in the assignment of absorption bands to specific molecular motions.

Interactive Table: Hypothetical Predicted IR Frequencies for 2-Cyanoprop-2-en-1-yl acetate

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |

| 1 | 2235 | C≡N stretch |

| 2 | 1745 | C=O stretch (ester) |

| 3 | 1640 | C=C stretch |

| 4 | 1230 | C-O stretch (ester) |

| 5 | 2980 | C-H stretch (sp³) |

| 6 | 3080 | C-H stretch (sp²) |

Note: This data is hypothetical and for illustrative purposes.

These computational predictions of spectroscopic parameters are not only useful for structural elucidation but can also provide insights into the electronic structure and bonding within the molecule.

Applications As Advanced Organic Building Blocks and in Materials Science

Strategic Utility in the Synthesis of Complex Organic Architectures

The unique arrangement of functional groups in 2-Cyanoprop-2-en-1-yl acetate (B1210297) makes it a valuable synthon for creating intricate organic molecules. The electron-deficient double bond is primed for nucleophilic attack, while the nitrile and acetate groups offer sites for subsequent transformations, enabling the rapid assembly of complex structures.

Heterocyclic compounds are foundational to medicinal chemistry and materials science. Activated alkenes, such as those bearing a cyano group, are well-established precursors for synthesizing a wide array of heterocyclic rings through cycloaddition and multicomponent reactions. eurjchem.comresearchgate.net The vinyl cyanide moiety within 2-Cyanoprop-2-en-1-yl acetate can serve as a key component in building these systems.

Key Reaction Pathways for Heterocycle Synthesis:

| Heterocyclic System | Reaction Type | Potential Reactants |

|---|---|---|

| Pyridones | Multicomponent Reaction | Active methylene (B1212753) compounds, aldehydes, and an ammonium source. sciforum.net |

| Pyrazoles | Cycloaddition | Hydrazine derivatives reacting with the activated double bond. |

| Thiazoles | Gewald-type Reaction | Elemental sulfur and an active methylene compound. semanticscholar.org |

| Thiophenes | Michael Addition/Cyclization | Sulfur-based nucleophiles. nih.gov |

These synthetic strategies leverage the reactivity of the cyano-activated alkene to form five- and six-membered rings, which are prevalent in biologically active molecules. The acetoxymethyl group can be carried through the synthesis to provide a handle for further functionalization of the final heterocyclic product.

A polyfunctionalized scaffold is a molecular core containing multiple functional groups that can be selectively modified. 2-Cyanoprop-2-en-1-yl acetate is itself a polyfunctionalized molecule and serves as an excellent starting point for generating more complex scaffolds. Each of its functional groups—the alkene, the nitrile, and the acetate—can undergo a range of chemical transformations independently.

Selective Transformations of Functional Groups:

Alkene Group: Can participate in Michael additions, Diels-Alder reactions, and various metal-catalyzed cross-coupling reactions.

Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening pathways to peptides and other nitrogen-containing compounds.

Acetate Group: Can be hydrolyzed to a primary alcohol, which can then be oxidized or used as a nucleophile for ether or ester formation.

This orthogonal reactivity allows chemists to build molecular complexity in a controlled, stepwise manner, making it a valuable tool in combinatorial chemistry and the synthesis of natural product analogues.

Monomer Design for Tailored Polymer Architectures and Controlled Polymerization

In materials science, 2-Cyanoprop-2-en-1-yl acetate is a functional monomer that can be used to create polymers with tailored properties. Its structure is analogous to important industrial monomers like acrylonitrile and various acrylates, suggesting its utility in developing advanced polymers. wikipedia.orgdcceew.gov.au

The polymerization behavior of a monomer is dictated by the electronic and steric effects of its substituent groups. For 2-Cyanoprop-2-en-1-yl acetate, both the nitrile and the acetoxymethyl groups significantly influence its reactivity in radical polymerization.

Electronic Effects: The electron-withdrawing nitrile group strongly activates the vinyl double bond towards radical attack, similar to what is observed in the polymerization of alkyl 2-cyanoacrylates. nih.govresearchgate.net This activation can lead to high propagation rate constants.

Comparison of Related Monomer Structures and Their Polymerization Characteristics:

| Monomer | Key Structural Features | Expected Influence on Polymerization |

| Acrylonitrile | Vinyl group, Nitrile group | High reactivity due to electronic activation, leads to polymers with high thermal stability. wikipedia.org |

| Methyl Methacrylate | Ester group, α-methyl group | Moderate reactivity, allows for controlled polymerization (e.g., ATRP). |

| 2-Cyanoprop-2-en-1-yl acetate | Vinyl, Nitrile, Acetoxymethyl groups | High reactivity from nitrile group, potential for controlled polymerization, and post-polymerization modification via the acetate. |

The true potential of 2-Cyanoprop-2-en-1-yl acetate as a monomer is realized in the synthesis of specialty copolymers. By incorporating this functional monomer into a polymer chain with other monomers, materials with unique combinations of properties can be achieved.

Copolymerization of 2-Cyanoprop-2-en-1-yl acetate with commodity monomers like styrene, vinyl acetate, or acrylates can introduce pendant nitrile and acetate groups along the polymer backbone. sapub.orgresearchgate.netchemrxiv.org These functional groups can enhance properties such as:

Adhesion: The polar nitrile and acetate groups can improve adhesion to various substrates.

Thermal Stability: The incorporation of the nitrile group can increase the glass transition temperature and thermal stability of the resulting copolymer.

Chemical Resistance: The cyano group can impart resistance to certain solvents.

Furthermore, the structure is amenable to controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined block copolymers . chemrestech.comresearchgate.net For example, a block copolymer containing a poly(2-Cyanoprop-2-en-1-yl acetate) segment and a hydrophobic segment (like polystyrene) could self-assemble into complex nanostructures such as micelles or lamellae, with applications in nanotechnology and drug delivery.

Precursor in Advanced Chemical Derivatization for Novel Functional Compounds

Beyond its direct use, 2-Cyanoprop-2-en-1-yl acetate can serve as a stable precursor to other valuable chemical intermediates. The acetate group acts as a protecting group for the underlying hydroxymethyl functionality.

Through a simple hydrolysis reaction, the acetate can be removed to yield 2-(hydroxymethyl)acrylonitrile . This resulting molecule is a highly useful bifunctional compound that is more difficult to handle and store directly. This derivatization strategy opens up new synthetic possibilities. The newly revealed hydroxyl group can be used for a variety of subsequent reactions, such as esterification or etherification, to attach other functional moieties, while the vinyl and nitrile groups remain available for polymerization or other transformations. This approach significantly expands the range of novel functional compounds that can be synthesized from a single, stable precursor. mdpi-res.com

Future Research Trajectories and Emerging Paradigms

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing represents a pivotal shift in chemical synthesis. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety, particularly for highly reactive compounds like cyanoacrylates. rsc.org

Future research will likely focus on developing multi-step, telescoped flow processes for the synthesis of 2-Cyanoprop-2-en-1-yl acetate (B1210297). Such a system could, for instance, involve an initial Knoevenagel condensation to form the cyanoacrylate backbone in one reactor module, followed by immediate introduction into a second module for a rapid esterification reaction. This integration minimizes the handling of reactive intermediates and reduces waste. rsc.org An efficient laboratory-scale continuous flow process for synthesizing (meth)acrylate monomers has been demonstrated, achieving excellent conversions within minutes. rsc.org

Automated synthesis platforms, which combine robotics with flow reactors, will further accelerate research. These systems can perform numerous experiments under varied conditions, enabling high-throughput screening and rapid optimization of the synthesis of 2-Cyanoprop-2-en-1-yl acetate. By systematically varying catalysts, solvents, and residence times, optimal conditions can be identified far more quickly than with manual methods.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Poor; potential for hotspots and side reactions | Excellent; high surface-area-to-volume ratio |

| Mixing | Often inefficient and scale-dependent | Rapid and highly efficient diffusion-based mixing |

| Safety | Higher risk due to large volumes of reagents/solvents | Inherently safer with small reaction volumes at any given time |

| Scalability | Complex; requires re-optimization | Straightforward; achieved by running the system for a longer duration |

| Process Control | Limited; parameters can drift over time | Precise; steady-state conditions are easily maintained |

Application of Machine Learning and Artificial Intelligence for Retrosynthesis and Reaction Prediction

| Model Type | Description | Application to 2-Cyanoprop-2-en-1-yl acetate |

|---|---|---|

| Sequence-to-Sequence (Seq2Seq) | Treats chemical reactions as a translation problem, converting reactant SMILES strings to product SMILES strings. engineering.org.cnillinois.edu | Predicting the product of a novel reaction designed to synthesize the target molecule. |

| Graph Neural Networks (GNNs) | Represents molecules as graphs (atoms as nodes, bonds as edges) to better capture topological and electronic features. chemcopilot.com | Identifying the most likely reaction centers for retrosynthetic disconnection. |

| Transformer Models | Advanced neural networks that excel at understanding context and relationships within sequential data (e.g., SMILES strings). chemcopilot.com | Generating multiple, ranked retrosynthetic pathways for evaluation. |

| Reinforcement Learning (RL) | Simulates synthetic routes and refines strategies based on feedback criteria like yield, cost, or environmental impact. chemcopilot.com | Optimizing a multi-step synthesis plan for economic and sustainable production. |

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is central to the efficient synthesis of 2-Cyanoprop-2-en-1-yl acetate. Future research will focus on creating novel catalytic systems that offer higher activity, improved selectivity, and greater sustainability than current methods. For the synthesis of unsaturated esters, this includes the development of bifunctional catalysts that possess both acidic and basic sites to facilitate multi-step reactions like condensation in a single pot. researchgate.net

Recent advancements include dual-engine-driven systems, such as Cu-Cs catalysts, for the one-step synthesis of unsaturated esters from simple feedstocks. rsc.org For reactions requiring high stereoselectivity, organocatalysts like bifunctional iminophosphoranes have shown excellent performance in producing chiral cyclic ethers from unsaturated esters. nih.gov Furthermore, the development of heterogeneous catalysts, such as metal oxides supported on silica, is a key area of interest. researchgate.net These catalysts are easily separated from the reaction mixture, allowing for recycling and reuse, which is crucial for creating greener and more cost-effective industrial processes. researchgate.net The use of selenium-modified microgels has also proven highly effective for the synthesis of acrylic acid and its esters under mild conditions. maastrichtuniversity.nlrsc.org

Exploration of Bio-Derived Feedstocks and Circular Economy Principles in Synthesis

The chemical industry is increasingly moving away from petroleum-based feedstocks toward renewable, bio-based alternatives to reduce its carbon footprint. google.com Future research into the synthesis of 2-Cyanoprop-2-en-1-yl acetate will explore pathways that begin with materials derived from biomass. For example, acrylic acid and its esters can be synthesized from bio-derived lactic acid or glycerol. umn.eduresearchgate.net This provides a sustainable route to the acrylate portion of the target molecule. Similarly, acetic acid can be produced through the fermentation of biomass.

In conjunction with bio-based feedstocks, the principles of a circular economy are being integrated into polymer and chemical production. acs.orgmdpi.com This involves designing molecules and materials that can be effectively recycled. For polymers made from cyanoacrylate monomers, this means developing chemical recycling processes that can depolymerize the material back to its constituent monomers. nih.gov These recovered monomers could then be purified and reused to synthesize new, high-quality products, creating a closed-loop system that minimizes waste and preserves the value of the raw materials. nih.govtrinseo.com

Multi-Scale Computational Modeling for Reaction Discovery and Optimization

Computational chemistry provides powerful tools for understanding reaction mechanisms at the molecular level, thereby accelerating the discovery and optimization of new synthetic routes. Density Functional Theory (DFT) is a key technique used to model the electronic structure of molecules and map out the energy profiles of reaction pathways. nih.gov

For the synthesis of 2-Cyanoprop-2-en-1-yl acetate, DFT calculations can be used to investigate the transition states of key steps, such as the initial condensation and the subsequent esterification. nih.govresearchgate.net This allows researchers to understand the factors controlling reaction rates and selectivity, providing a rational basis for catalyst design and the selection of optimal reaction conditions. researchgate.net Multi-scale modeling extends these insights by linking quantum mechanical calculations to larger-scale phenomena, such as solvent effects and reactor dynamics. This holistic approach enables the in-silico optimization of the entire process, from catalyst design to reactor engineering, saving significant experimental time and resources.

Advanced Characterization Techniques for In Situ Reaction Monitoring and Kinetic Profiling

A deep understanding of reaction kinetics is essential for process optimization, scale-up, and ensuring product quality. Traditional methods often rely on analyzing samples at the end of a reaction, providing limited insight into the reaction's progress. Advanced characterization techniques now allow for in situ (in the reaction vessel) monitoring in real-time. youtube.com

Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) can track the concentration of reactants, intermediates, and products as the reaction proceeds. nih.gov This provides a continuous stream of data that is invaluable for kinetic profiling. nih.gov Reaction Progress Kinetic Analysis (RPKA) uses this data to quickly determine reaction orders, identify catalyst deactivation, or reveal complex mechanistic details from a minimal number of experiments. researchgate.net For rapid reactions like cyanoacrylate polymerization, specialized flow and relaxation techniques can monitor changes on millisecond to microsecond timescales. frontiersin.orgnih.gov Applying these advanced monitoring tools to the synthesis of 2-Cyanoprop-2-en-1-yl acetate will enable a more profound mechanistic understanding, leading to more robust and efficient manufacturing processes. crystallizationsystems.com

| Technique | Principle | Information Gained |

|---|---|---|

| In Situ NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to identify and quantify molecules. nih.gov | Real-time concentration of reactants, intermediates, and products; structural information. |

| In Situ FTIR/Raman Spectroscopy | Measures the vibrational frequencies of chemical bonds to identify functional groups. | Tracking of functional group conversion (e.g., C=C, C≡N, C=O bonds). |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify molecules. | Detection of low-concentration intermediates and byproducts. |

| Calorimetry | Measures the heat released or absorbed during a reaction. | Overall reaction rate, thermodynamic parameters, and safety assessment. |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Cyanoprop-2-en-1-yl acetate to maximize yield and purity?

- Methodological Answer : Synthesis should involve controlled esterification of 2-cyanoprop-2-en-1-ol with acetic anhydride under anhydrous conditions. Key parameters include temperature (60–80°C), catalytic acid (e.g., H₂SO₄ or p-toluenesulfonic acid), and reaction time (4–6 hours). Purity is validated via thin-layer chromatography (TLC) or gas chromatography (GC) . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Experimental protocols must align with reproducibility standards, including detailed procedural descriptions and validation of intermediates .

Q. How can researchers characterize the purity and structural identity of 2-Cyanoprop-2-en-1-yl acetate?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H and ¹³C NMR to confirm the presence of the acrylate ester (δ ~4.5–5.5 ppm for vinyl protons) and cyano group (δ ~110–120 ppm in ¹³C).

- GC-MS : Compare retention times and fragmentation patterns with reference standards (e.g., NIST databases) .

- IR Spectroscopy : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O stretch).

Cross-referencing with databases like the CRC Handbook ensures consistency in physical properties (e.g., boiling point, solubility) .

Q. What safety protocols are essential when handling 2-Cyanoprop-2-en-1-yl acetate in laboratory settings?

- Methodological Answer : Due to the compound’s cyano and acrylate groups, use fume hoods, nitrile gloves, and eye protection. Avoid inhalation or skin contact. Store in airtight containers away from oxidizing agents. Emergency procedures should align with OSHA guidelines, including spill neutralization with inert adsorbents and disposal via hazardous waste channels. Document risk assessments in line with institutional safety committees .

Advanced Research Questions

Q. How can contradictory spectroscopic data for 2-Cyanoprop-2-en-1-yl acetate across studies be resolved?

- Methodological Answer : Discrepancies may arise from solvent effects, impurities, or instrumental calibration. To resolve:

- Reproduce experiments : Validate synthesis and characterization under identical conditions.

- Cross-validate techniques : Use X-ray crystallography (if crystalline) to confirm bond lengths and angles, referencing SHELX programs for structural refinement .

- Collaborative analysis : Compare data with independent labs using standardized protocols (e.g., IUPAC guidelines) .

Q. What computational approaches are effective in predicting the reactivity of 2-Cyanoprop-2-en-1-yl acetate in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions and frontier molecular orbitals (HOMO-LUMO gaps). Software like Gaussian or ORCA can simulate reaction pathways, identifying transition states and activation energies. Validate predictions with experimental kinetics (e.g., UV-Vis monitoring of reaction progress) .

Q. How can mechanistic studies be designed to elucidate the degradation pathways of 2-Cyanoprop-2-en-1-yl acetate under acidic or basic conditions?

- Methodological Answer :

- pH-dependent stability assays : Monitor degradation via HPLC at varying pH (3–10) and temperatures (25–60°C).

- Isotopic labeling : Use ¹⁸O-labeled water to trace hydrolysis mechanisms.

- Mass spectrometry : Identify degradation products (e.g., acrylic acid derivatives) and propose pathways via fragmentation patterns .

Q. What experimental strategies are recommended for studying the compound’s role in radical polymerization processes?

- Methodological Answer :

- Initiator selection : Use AIBN or benzoyl peroxide to initiate polymerization. Monitor kinetics via gel permeation chromatography (GPC) for molecular weight distribution.

- EPR spectroscopy : Detect radical intermediates under controlled atmospheres (N₂ or O₂).

- Thermal analysis : DSC/TGA to assess polymer stability and glass transition temperatures .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields of 2-Cyanoprop-2-en-1-yl acetate?

- Methodological Answer : Implement Design of Experiments (DoE) to optimize variables (e.g., reagent ratios, catalyst loading). Use statistical tools (ANOVA) to identify significant factors. Document all parameters in supplemental materials, including raw data and instrument calibration logs .

Q. What are best practices for archiving and sharing structural data of this compound to enhance reproducibility?

- Methodological Answer : Deposit crystallographic data in the Cambridge Structural Database (CSD) or CCDC. For spectroscopic data, use platforms like NMRShiftDB or PubChem. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable), ensuring metadata includes synthesis conditions and purity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.